2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid
Description
Historical Context of Dioxopiperazine Research
The study of diketopiperazines dates to the early 20th century, with the first X-ray crystallographic characterization of 2,5-diketopiperazine in 1938 marking a milestone in understanding peptide bond geometry. Early research focused on DKPs as byproducts of protein hydrolysis or fermentation processes, but their structural diversity and biological relevance soon became apparent. By the mid-20th century, DKPs were identified in natural sources such as fungi, bacteria, and marine organisms, with notable examples like bicyclomycin and gliotoxin demonstrating antimicrobial properties.
The development of synthetic methods for DKPs in the 1970s–1980s expanded their utility. Techniques such as cyclization of linear dipeptides and solid-phase synthesis enabled researchers to explore structurally complex derivatives, including 2-(4-benzyl-2,3-dioxopiperazin-1-yl)acetic acid. This compound emerged as part of efforts to modify DKP cores with aromatic and carboxylic acid functional groups, aiming to enhance solubility or receptor-binding capabilities. Advances in analytical tools, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR), further facilitated the characterization of such derivatives, revealing their potential as intermediates in alkaloid synthesis.
Significance in Academic Research
This compound serves as a critical model compound in studying diketopiperazine reactivity and stereochemistry. Its benzyl group introduces steric and electronic effects that influence ring conformation, while the acetic acid moiety provides a handle for further functionalization. These features make it a valuable template for probing structure-activity relationships (SAR) in drug discovery, particularly in the design of protease inhibitors or kinase modulators.
In pharmaceutical research, the compound is recognized as Aspartame Impurity A , a degradation product of the artificial sweetener aspartame. Its identification and quantification in drug formulations underscore its role in quality control, ensuring compliance with regulatory standards for impurity thresholds. Academically, its synthesis has been leveraged to develop novel methodologies for DKP functionalization, such as palladium-catalyzed hydrogenation and stereoselective alkylation. For instance, studies on Co(I)-mediated dimerization of bromopyrrolidinoindolines have utilized similar intermediates to construct complex alkaloid frameworks.
Relationship to Other Diketopiperazine Compounds
Structurally, this compound belongs to the 2,3-dioxopiperazine subclass, differing from the more common 2,5-DKPs in the placement of carbonyl groups (Table 1). This positional isomerism impacts ring puckering and hydrogen-bonding patterns, which in turn affect molecular recognition and bioactivity. For example, 2,5-DKPs like cyclo(L-Trp-L-Pro) exhibit anticancer properties due to their planar, rigid structures, whereas 2,3-dioxopiperazines may offer distinct binding modes owing to altered dipole moments.
The compound’s acetic acid side chain contrasts with the hydrophobic substituents seen in many bioactive DKPs, suggesting potential for polar interactions in biological systems. This structural distinction aligns with its role as a synthetic precursor or degradation product rather than a direct therapeutic agent.
Research Scope and Boundaries
Current research on this compound focuses on three areas:
- Synthetic Methodology : Optimizing routes to achieve high-yield, stereocontrolled synthesis. For example, hydrogenation of protected intermediates using Pd/C or Pearlman’s catalyst has been explored to minimize epimerization.
- Analytical Applications : Developing MS and NMR protocols to detect and quantify the compound in complex matrices, such as pharmaceutical formulations.
- Chemical Biology : Investigating its utility as a building block for hybrid molecules, such as peptide-DKP conjugates, to modulate pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzyl-2,3-dioxopiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)9-15-7-6-14(12(18)13(15)19)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTMIOAHVBYUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid typically involves the reaction of piperazine derivatives with benzyl groups under controlled conditions. One common method includes the use of sodium cyanoborohydride as a reducing agent, with the reaction mixture being refluxed for several hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium cyanoborohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid involves its interaction with specific molecular targets within biological systems. It binds to enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key differences and similarities between the target compound and its analogs:
Key Comparative Insights
Dioxo groups (common in the target compound and ’s cephalosporin derivative) contribute to hydrogen bonding, critical for enzyme inhibition (e.g., penicillin-binding proteins) .
Protective Group Utility :
- Fmoc and Boc derivatives () are extensively used in peptide synthesis for amine protection, whereas the target compound’s lack of such groups suggests a focus on direct bioactivity .
Structural Motifs in Pharmaceuticals :
- The dihydrobenzodioxin moiety () is prevalent in neurological agents, contrasting with the hydroxyphenyl group in ’s antibiotic, which targets bacterial enzymes .
Physical Properties :
- Boc-protected analogs () exhibit better solubility in organic solvents (e.g., DCM, THF) compared to polar derivatives like the target compound, which may require aqueous-organic mixtures for dissolution .
Biological Activity
2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid, a diketopiperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a diketopiperazine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound features a benzyl group attached to the piperazine ring, contributing to its unique biological profile.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth and proliferation. For example, studies have shown that diketopiperazine derivatives can modulate the activity of phosphodiesterase (PDE) enzymes, which are implicated in various cancers .
- Cellular Pathways : It influences signaling pathways related to apoptosis and cell survival. Research indicates that it can induce cytotoxic effects in cancer cell lines by promoting apoptosis through the activation of caspases .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have reported:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Exhibits antifungal properties, particularly against Candida species.
Anticancer Effects
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Assays : In vitro tests on human cancer cell lines (e.g., MDA-MB-231 and HEPG2) revealed that the compound induces cell death at micromolar concentrations .
- Mechanistic Studies : The compound's ability to enhance the sensitivity of cancer cells to traditional chemotherapeutics like paclitaxel suggests a synergistic effect that could be exploited in cancer therapy .
Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with IC50 values around 25 µM.
- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptotic cells after treatment.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Candida albicans | 20 µg/mL |
The results highlighted its potential as a therapeutic agent for infections caused by resistant strains.
Q & A
Q. What are the recommended methodologies for synthesizing 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid and its structural analogs?
Synthesis of this compound typically involves coupling a benzyl-substituted dioxopiperazine core with an acetic acid derivative. A key step is the formation of the piperazine ring via cyclization, followed by functionalization at the 4-position. For analogs like 4-ethyl derivatives (e.g., (R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid), ethylation can be achieved using alkyl halides under basic conditions . Purification often employs recrystallization or chromatography, with structural confirmation via X-ray crystallography (as demonstrated for related dioxopiperazine derivatives) .
Q. How can the stereochemical configuration of this compound be experimentally determined?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid was characterized using this method, revealing bond angles (e.g., C–C = 0.003–0.005 Å) and confirming chiral centers . Alternative approaches include NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and polarimetry.
Q. What are the critical stability considerations for storing this compound?
The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis of the dioxopiperazine ring. Moisture-sensitive derivatives require desiccants, while light-sensitive analogs need amber glassware . Stability under varying pH and temperature should be validated via accelerated degradation studies using HPLC.
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) and reducing trial-and-error experimentation . For example, modeling the nucleophilic addition to the dioxopiperazine ring could identify regioselectivity trends.
Q. How should researchers address contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectrometry data may arise from impurities (e.g., epimers or hydrolysis byproducts). A multi-technique approach is recommended:
- X-ray crystallography : Resolves absolute configuration .
- High-resolution MS : Confirms molecular formula.
- 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to distinguish isomers.
For instance, unresolved HPLC peaks (e.g., co-eluting epimers) may require chiral chromatography or derivatization .
Q. What strategies optimize yield in multi-step syntheses of dioxopiperazine derivatives?
- Stepwise monitoring : Use in-situ FTIR or reaction calorimetry to track intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency .
- Byproduct recycling : For example, recover unreacted benzyl precursors via membrane separation technologies .
Yield optimization for 4-substituted analogs (e.g., ethyl vs. benzyl) may require adjusting steric bulk in the piperazine ring .
Q. How can impurities in synthetic batches be systematically identified and quantified?
- Forced degradation studies : Expose the compound to heat, light, or oxidizers to generate degradation markers.
- LC-MS/MS : Detects trace impurities (e.g., 0.1% levels) and assigns structures via fragmentation patterns.
- Reference standards : Synthesize or procure known impurities (e.g., 4-ethyl analogs) for spiking experiments .
Methodological Notes
- Stereochemical analysis : Always cross-validate X-ray data with spectroscopic methods to account for crystal packing effects .
- Computational integration : Combine Gaussian or ORCA software with robotic high-throughput screening for rapid iteration .
- Regulatory compliance : Follow guidelines in pharmacopeial standards (e.g., USP monographs) for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
